molecular formula C16H11NO4S3 B4967948 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate

Cat. No. B4967948
M. Wt: 377.5 g/mol
InChI Key: NQXOAJCOJKBVOE-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate, also known as OTS8, is a chemical compound that has been widely used in scientific research. It is a sulfonate derivative of thiazolidine-2,4-dione and has been found to exhibit a range of biological activities.

Mechanism of Action

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate inhibits the activity of PTPs by binding to the catalytic site of the enzyme. It forms a covalent bond with the active site cysteine residue of the enzyme, which results in irreversible inhibition of the enzyme activity. This mechanism of action makes 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate a useful tool for studying the role of PTPs in various biological processes.
Biochemical and Physiological Effects:
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has also been found to inhibit the proliferation of cancer cells and to enhance the anti-tumor activity of chemotherapy drugs. In addition, 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has been shown to modulate immune responses and to reduce inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has several advantages as a tool for studying PTPs. It is highly selective for PTPs and does not inhibit the activity of other phosphatases or kinases. It also exhibits irreversible inhibition of PTP activity, which allows for long-lasting effects. However, 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has some limitations as well. It is a synthetic compound and may not accurately reflect the activity of endogenous PTPs. In addition, the irreversible inhibition of PTP activity may lead to off-target effects and toxicity in vivo.

Future Directions

There are several future directions for research on 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate. One area of interest is the development of more selective PTP inhibitors that target specific isoforms of PTPs. Another area of interest is the use of 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate in combination with other drugs to enhance their therapeutic efficacy. 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate may also be useful in studying the role of PTPs in various disease states, such as cancer, diabetes, and autoimmune diseases. Further research is needed to fully understand the potential of 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate as a tool for studying PTPs and its therapeutic applications.

Synthesis Methods

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate can be synthesized by reacting 4-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-thiazolidin-5-ylidene methyl benzenesulfonate with sodium hydroxide in the presence of a palladium catalyst. The reaction yields 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate as a white solid with a purity of over 95%.

Scientific Research Applications

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has been extensively used in scientific research as a tool for studying various biological processes. It has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has been shown to selectively inhibit the activity of PTP1B, a phosphatase that is involved in regulating insulin signaling and glucose metabolism. 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has also been found to inhibit the activity of other PTPs, such as SHP-2 and TC-PTP, which are involved in regulating immune responses and cell proliferation.

properties

IUPAC Name

[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S3/c18-15-14(23-16(22)17-15)10-11-6-8-12(9-7-11)21-24(19,20)13-4-2-1-3-5-13/h1-10H,(H,17,18,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXOAJCOJKBVOE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate

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